1-acetyl-5-bromo-6-methyl-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-6-methyl-1H-indazol-1-yl)Ethanone is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This specific compound features a bromine atom at the 5th position and a methyl group at the 6th position of the indazole ring, with an ethanone group attached to the nitrogen atom. Indazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-bromo-6-methyl-1H-indazol-1-yl)Ethanone typically involves the following steps:
Bromination: The starting material, 6-methylindazole, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5th position.
Acylation: The brominated product is then subjected to acylation using ethanoyl chloride in the presence of a base such as pyridine or triethylamine to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-6-methyl-1H-indazol-1-yl)Ethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The ethanone group can be reduced to an alcohol or oxidized to a carboxylic acid.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Formation of 1-(5-substituted-6-methyl-1H-indazol-1-yl)Ethanone derivatives.
Oxidation: Formation of 1-(5-bromo-6-methyl-1H-indazol-1-yl)ethanoic acid.
Reduction: Formation of 1-(5-bromo-6-methyl-1H-indazol-1-yl)ethanol.
Scientific Research Applications
1-(5-Bromo-6-methyl-1H-indazol-1-yl)Ethanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex indazole derivatives with potential therapeutic applications.
Material Science: Investigated for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(5-bromo-6-methyl-1H-indazol-1-yl)Ethanone involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: The compound can bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
Pathways Involved: It may affect pathways related to inflammation, cell proliferation, and apoptosis, making it a candidate for anticancer and anti-inflammatory research.
Comparison with Similar Compounds
- 1-(5-Chloro-6-methyl-1H-indazol-1-yl)Ethanone
- 1-(5-Fluoro-6-methyl-1H-indazol-1-yl)Ethanone
- 1-(5-Iodo-6-methyl-1H-indazol-1-yl)Ethanone
Comparison:
- Uniqueness: The presence of the bromine atom at the 5th position imparts unique electronic and steric properties, influencing its reactivity and biological activity.
- Activity Profile: While similar compounds may share some biological activities, the specific substitution pattern of 1-(5-bromo-6-methyl-1H-indazol-1-yl)Ethanone can result in distinct pharmacological properties, making it a valuable compound for targeted research.
Properties
Molecular Formula |
C10H9BrN2O |
---|---|
Molecular Weight |
253.09 g/mol |
IUPAC Name |
1-(5-bromo-6-methylindazol-1-yl)ethanone |
InChI |
InChI=1S/C10H9BrN2O/c1-6-3-10-8(4-9(6)11)5-12-13(10)7(2)14/h3-5H,1-2H3 |
InChI Key |
GBEZEQFQKBEGOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Br)C=NN2C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.